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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature for substituted nitrobenzene compounds. It details the
systematic nhaming conventions, addresses complexities arising from multiple substitutions, and
presents relevant physicochemical data and experimental protocols.

Fundamental IUPAC Rules for Nitrobenzene
Derivatives

The systematic naming of substituted nitrobenzenes follows a hierarchical set of rules designed
for clarity and universal understanding. The foundation of this nomenclature lies in treating the
nitro group (-NO2) as a substituent on a parent benzene ring.

1.1 The Nitro Group as a Substituent In IUPAC nomenclature, the nitro group is always
considered a substituent and is designated by the prefix "nitro-".[1] It does not have priority
over most other functional groups and is therefore not indicated by a suffix.[2][3]

1.2 Monosubstituted Nitrobenzene When a single nitro group is attached to a benzene ring, the
compound is simply named nitrobenzene.[4][5] There is no need to specify the position with a
number, as all positions on the monosubstituted ring are equivalent.[6]

1.3 Disubstituted Nitrobenzenes For benzene rings with two substituents, including at least one
nitro group, their relative positions must be indicated. This can be done using numerical locants
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or the prefixes ortho-, meta-, and para-.

e Numerical Locants: The carbon atoms of the benzene ring are numbered to assign the
lowest possible numbers to the substituents.[7]

¢ Ortho-, Meta-, Para- (0-, m-, p-): These prefixes are used to describe the 1,2-, 1,3-, and 1,4-
relationships between two substituents, respectively.[4][5]

Examples:

e 1,2-Dinitrobenzene or o-Dinitrobenzene

e 1-Chloro-3-nitrobenzene or m-Chloronitrobenzene
e 1-Methyl-4-nitrobenzene or p-Nitrotoluene

1.4 Polysubstituted Nitrobenzenes When three or more substituents are present on the
benzene ring, the following rules apply:

o Lowest Locant Rule: The ring is numbered to give the set of substituents the lowest possible
locants.[7][8][9]

» Alphabetical Order: The substituents are listed alphabetically in the name.[9][10] If
numbering choices are equivalent, the substituent that comes first alphabetically is assigned
the lower number.[6]

Example: For a benzene ring with chloro, methyl, and nitro groups, the name 2-Chloro-1-
methyl-4-nitrobenzene is correct because the locant set (1,2,4) is lower than other possibilities
like (1,2,5) or (1,3,4).[9]

Nomenclature with Principal Functional Groups

When a substituent is present that has a higher priority than the nitro group, that group defines
the parent name of the molecule, and its carbon is assigned the locant C-1.[6][9][11] The nitro
group is then named as a prefix with its corresponding locant. The priority of functional groups
is established by IUPAC and generally follows an order based on the oxidation state of the
carbon atom.[11][12]
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// High Priority Nodes node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic_Acid
[label="Carboxylic Acids\n(-COOH)"]; Ester [label="Esters\n(-COOR)"]; Aldehyde
[label="Aldehydes\n(-CHO)"]; Ketone [label="Ketones\n(-COR)"]; Alcohol [label="Alcohols\n(-
OH)"]; Amine [label="Amines\n(-NH2)"];

I/ Low Priority Nodes (Always Prefixes) node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Alkoxy [label="Alkoxy Ethers\n(-OR)"]; Alkyl [label="Alkyl Groups\n(-R)"]; Nitro [label="Nitro\n(-
NOZ)"], Halogen [labe|:"Ha|Ogens\n(-X)"];

I/ Priority Flow Carboxylic_Acid -> Ester -> Aldehyde -> Ketone -> Alcohol -> Amine -> Alkoxy -
> Alkyl -> Nitro -> Halogen; } IUPAC functional group priority relative to the nitro group.

Common parent names derived from higher-priority groups include:

Phenol: When an -OH group is present. Example: 2-Nitrophenol.

Aniline: When an -NHz group is present. Example: 4-Nitroaniline.

Benzoic acid: When a -COOH group is present. Example: 3-Nitrobenzoic acid.[6]

Benzaldehyde: When a -CHO group is present. Example: 2-Nitrobenzaldehyde.

Physical and Chemical Properties

The physicochemical properties of nitrobenzene and its derivatives are critical for their
application in synthesis and drug development. Nitrobenzene is a pale yellow oily liquid with an
odor resembling bitter almonds.[13][14]

Table 1: Physical Properties of Nitrobenzene
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Property Value

Chemical Formula CeHsNO2

Molar Mass 123.11 g/mol

Appearance Pale yellow, oily liquid[14][15]
Odor Bitter almonds, shoe polish[13]
Density 1.20 g/cm3 at 20 °C

Boiling Point 210.9 °C[15]

Solubility in Water

1.9 g/L at 20 °C[14]

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene[14][15] |

The presence of substituents can significantly influence the properties of the nitro group and

the aromatic ring. Quantum chemistry modeling and analysis of crystal structures from the

Cambridge Structural Database (CSD) have shown that both the nature of a para-substituent

and the twist angle of the nitro group affect the ring's aromaticity.[16]

Table 2: Influence of para-Substituents on Nitro Group Properties

Parameter

ONO Angle

Observation

Deformations are typically small, with a
mean value around 123.4 degrees.[16]

NO2z Twist Angle

The nitro group is often not perfectly planar with
the benzene ring due to intermolecular
interactions in crystals, with a mean twist angle
of 7.3 degrees.[16]

Aromaticity (HOMA index)

Aromatic character depends on both the twist of
the nitro group and the electronic effects of the

para-substituent.[16]
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| Atomic Charges | For nitrobenzene derivatives, the charge at the nitrogen atom of the nitro
group changes less than at the oxygen atoms upon substitution.[16] |

Experimental Protocols

The synthesis of substituted nitrobenzenes is a fundamental process in organic chemistry,
often serving as a precursor for other functional groups, such as amines.

4.1 Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution

This protocol describes the nitration of benzene using a mixture of concentrated nitric and
sulfuric acids. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO2%), the active
electrophile.[17][18]

Methodology:

o Preparation of Nitrating Mixture: In a round-bottom flask placed in an ice bath, slowly add 8
mL of concentrated sulfuric acid (H2SOa4) to 7 mL of concentrated nitric acid (HNOs) with
continuous stirring.[18] This process is highly exothermic and requires careful temperature
control.

» Addition of Benzene: To the cooled nitrating mixture, add 6 mL of benzene dropwise. The
temperature of the reaction mixture must be maintained below 50-60 °C to prevent
dinitration.[17][18]

o Reaction: After the addition of benzene is complete, heat the mixture to 60 °C for
approximately 45-60 minutes with continuous stirring to ensure the reaction goes to
completion.[17][18]

o Work-up and Purification:

o Cool the reaction mixture and transfer it to a separatory funnel. The lower layer consists of
the acids, and the upper layer is the crude nitrobenzene.[18]

o Separate the organic layer and wash it sequentially with water, a dilute sodium carbonate
(Na2COs) solution to neutralize any remaining acid, and finally with water again.[15]

o Dry the crude product over anhydrous calcium chloride.
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o Purify the final product by distillation, collecting the fraction that boils at 206-211 °C.[17]

4.2 Synthesis of m-Chloronitrobenzene via Sandmeyer Reaction

This protocol details the synthesis of m-chloronitrobenzene from m-nitroaniline, a common
method for introducing a chloro group onto an aromatic ring.

Methodology:

o Diazotization of m-Nitroaniline:

o Dissolve 4 moles of m-nitroaniline in a mixture of concentrated hydrochloric acid and hot
water.[19]

o Cool the solution to below 1 °C in a freezing mixture.

o Add a solution of 4 moles of sodium nitrite (NaNO:2) in water dropwise with constant
stirring, maintaining the low temperature. This forms the diazonium salt.[19]

e Preparation of Cuprous Chloride (CuCl):

o Prepare a solution of cuprous chloride by reacting copper sulfate and sodium chloride with
a reducing agent like sodium bisulfite.[19]

o Suspend the precipitated CuCl in concentrated hydrochloric acid.

e Sandmeyer Reaction:

o Slowly add the cold diazonium salt solution to the cuprous chloride suspension. Nitrogen
gas will evolve.

o Work-up and Purification:

o After the reaction subsides, the crude m-chloronitrobenzene can be isolated.

o Purification is typically achieved by steam distillation.[19] Alternatively, the product can be
extracted into benzene, washed with dilute alkali, and distilled under reduced pressure.
[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1277871#iupac-nomenclature-for-substituted-
nitrobenzene-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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